2-Chloroethyl (2-chloroethoxy)ethyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloroethyl (2-chloroethoxy)ethyl sulfide, commonly known as sulfur mustard, is a chemical warfare agent that has been used in conflicts throughout history. It was first used in World War I and has since been used in various conflicts around the world. Sulfur mustard is a highly toxic and dangerous substance that can cause severe damage to the skin, eyes, respiratory system, and other organs. Despite its dangerous nature, sulfur mustard has been the subject of extensive scientific research due to its potential applications in various fields.

Mécanisme D'action

Sulfur mustard is a potent alkylating agent that reacts with various biomolecules, including DNA, RNA, and proteins. It forms covalent bonds with these biomolecules, leading to the disruption of cellular processes and ultimately cell death. Sulfur mustard primarily affects rapidly dividing cells, such as those found in the skin, eyes, and respiratory system.

Biochemical and Physiological Effects:

Sulfur mustard exposure can cause a range of biochemical and physiological effects, including skin damage, eye damage, respiratory damage, and systemic toxicity. It can cause blistering and necrosis of the skin, corneal damage, and respiratory distress. Systemic toxicity can lead to bone marrow suppression, immunosuppression, and other long-term health effects.

Avantages Et Limitations Des Expériences En Laboratoire

Sulfur mustard has several advantages as a tool for studying cellular mechanisms. It is a potent alkylating agent that can be used to study DNA damage and repair mechanisms. It can also be used to induce oxidative stress and study the effects of reactive oxygen species on cellular processes. However, sulfur mustard is a highly toxic and dangerous substance that requires careful handling and disposal.

Orientations Futures

There are several future directions for research on sulfur mustard. One area of research is the development of antidotes and treatments for sulfur mustard exposure. Another area of research is the development of more effective methods for detecting sulfur mustard exposure. Additionally, sulfur mustard is being studied for its potential use in cancer treatment, particularly in combination with other chemotherapeutic agents. Finally, sulfur mustard is being studied as a tool for studying cellular mechanisms, particularly in the areas of DNA damage and repair and oxidative stress.

Méthodes De Synthèse

Sulfur mustard can be synthesized using various methods, including the reaction of ethylene oxide with thiodiglycol or the reaction of 2-chloroethyl alcohol with sodium sulfide. The most common method of synthesis involves the reaction of thiodiglycol with hydrochloric acid and ethylene oxide.

Applications De Recherche Scientifique

Sulfur mustard has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its use as a chemical weapon, as well as its potential use in cancer treatment and as a tool for studying cellular mechanisms.

Propriétés

Numéro CAS |

114811-38-0 |

|---|---|

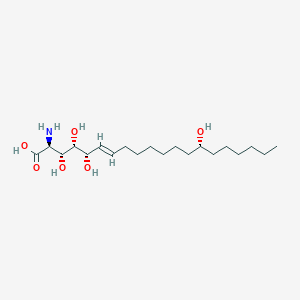

Formule moléculaire |

C6H12Cl2OS |

Poids moléculaire |

203.13 g/mol |

Nom IUPAC |

1-(2-chloroethoxy)-2-(2-chloroethylsulfanyl)ethane |

InChI |

InChI=1S/C6H12Cl2OS/c7-1-3-9-4-6-10-5-2-8/h1-6H2 |

Clé InChI |

YTSIBAYOCLBBIG-UHFFFAOYSA-N |

SMILES |

C(CSCCCl)OCCCl |

SMILES canonique |

C(CSCCCl)OCCCl |

Autres numéros CAS |

114811-38-0 |

Synonymes |

2-CHLOROETHYL(2-CHLOROETHOXY)ETHYLSULPHIDE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole](/img/structure/B58546.png)

![(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B58569.png)